3-Ethyltoluene
3-Ethyltoluene
3-ethyltoluene is a derivative of toluene bearing an additional ethyl substituent at position 3.
m-Ethyl_toluene belongs to the class of organic compounds known as toluenes. Toluenes are compounds containing a benzene ring which bears a methane group. m-Ethyl_toluene is considered to be a practically insoluble (in water) and relatively neutral molecule. m-Ethyl_toluene has been primarily detected in feces. Within the cell, m-ethyl_toluene is primarily located in the membrane (predicted from logP).
m-Ethyl_toluene belongs to the class of organic compounds known as toluenes. Toluenes are compounds containing a benzene ring which bears a methane group. m-Ethyl_toluene is considered to be a practically insoluble (in water) and relatively neutral molecule. m-Ethyl_toluene has been primarily detected in feces. Within the cell, m-ethyl_toluene is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
620-14-4
VCID:
VC21280098
InChI:
InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
SMILES:
CCC1=CC=CC(=C1)C
Molecular Formula:
C9H12
Molecular Weight:
120.19 g/mol
3-Ethyltoluene
CAS No.: 620-14-4
Cat. No.: VC21280098
Molecular Formula: C9H12
Molecular Weight: 120.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-ethyltoluene is a derivative of toluene bearing an additional ethyl substituent at position 3. m-Ethyl_toluene belongs to the class of organic compounds known as toluenes. Toluenes are compounds containing a benzene ring which bears a methane group. m-Ethyl_toluene is considered to be a practically insoluble (in water) and relatively neutral molecule. m-Ethyl_toluene has been primarily detected in feces. Within the cell, m-ethyl_toluene is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 620-14-4 |
| Molecular Formula | C9H12 |
| Molecular Weight | 120.19 g/mol |
| IUPAC Name | 1-ethyl-3-methylbenzene |
| Standard InChI | InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 |
| Standard InChI Key | ZLCSFXXPPANWQY-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC(=C1)C |
| Canonical SMILES | CCC1=CC=CC(=C1)C |
| Boiling Point | 161.3 °C |
| Melting Point | -95.5 °C |
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